3-(3-Bromophenoxy)benzoic acid 3-(3-Bromophenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13426001
InChI: InChI=1S/C13H9BrO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16)
SMILES: C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol

3-(3-Bromophenoxy)benzoic acid

CAS No.:

Cat. No.: VC13426001

Molecular Formula: C13H9BrO3

Molecular Weight: 293.11 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromophenoxy)benzoic acid -

Specification

Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
IUPAC Name 3-(3-bromophenoxy)benzoic acid
Standard InChI InChI=1S/C13H9BrO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16)
Standard InChI Key QBGVSQAGGDYISE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O

Introduction

Structural and Chemical Characteristics of 3-(3-Bromophenoxy)benzoic Acid

Molecular Architecture and Nomenclature

3-(3-Bromophenoxy)benzoic acid (IUPAC name: 3-[3-bromophenoxy]benzoic acid) consists of a benzoic acid moiety (a benzene ring with a carboxylic acid group at position 1) linked via an ether bond to a 3-bromophenyl group at position 3. The molecular formula is C13H9BrO3\text{C}_{13}\text{H}_9\text{BrO}_3, with a molecular weight of 293.12 g/mol. The bromine atom at the meta position of the phenoxy group introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Spectroscopic and Physicochemical Properties

While explicit data for 3-(3-bromophenoxy)benzoic acid are unavailable, related compounds provide benchmarks:

  • Infrared (IR) Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1680–1700 cm1^{-1} (carboxylic acid) and ν(C-Br)\nu(\text{C-Br}) at 500–600 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would show aromatic protons split into complex multiplets due to bromine’s deshielding effects, with the carboxylic acid proton appearing as a broad singlet near δ 12 ppm .

  • Thermal Stability: Analogous brominated benzoic acids exhibit decomposition temperatures above 200°C, suggesting similar stability .

Synthetic Methodologies and Green Chemistry Innovations

Conventional Synthesis Routes

Traditional approaches to brominated benzoic acids often involve Friedel-Crafts alkylation or Ullmann coupling to introduce the phenoxy group, followed by bromination. For example, 4-(4-bromophenoxy)benzoic acid is synthesized via nucleophilic aromatic substitution between 4-bromophenol and 4-fluorobenzoic acid under basic conditions . Adapting this to 3-(3-bromophenoxy)benzoic acid would require 3-bromophenol and 3-iodobenzoic acid as precursors.

Solvent- and Catalyst-Free Strategies

Recent advancements in green chemistry demonstrate the feasibility of synthesizing brominated benzoic acids without solvents or catalysts. A study by Boharupi et al. achieved 3-bromo benzoic acid via ultrasound-assisted sonication, reducing reaction times to 2–4 hours and improving yields to 78% . Applying similar conditions to 3-(3-bromophenoxy)benzoic acid could involve:

  • Sonication-Assisted Coupling: Mixing 3-bromophenol and 3-iodobenzoic acid under ultrasonic irradiation.

  • Microwave Promotion: Accelerating the reaction via microwave dielectric heating, which enhances molecular collisions .

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Intermediate

Brominated benzoic acids serve as key intermediates in drug development. For instance, 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid exhibits anti-HIV activity by inhibiting integrase strand transfer (IC50_{50} = 5 μM) . The 3-(3-bromophenoxy) variant could similarly act as a pharmacophore in antiviral or anti-inflammatory agents, leveraging its halogenated aromatic system for target binding.

Polymer and Material Engineering

4-(4-Bromophenoxy)benzoic acid enhances thermal stability in polyesters and liquid crystals . By analogy, 3-(3-bromophenoxy)benzoic acid may improve the mechanical properties of high-performance polymers, such as polyamides or epoxy resins, due to its rigid aromatic backbone and bromine’s flame-retardant properties.

Future Research Directions

Expanding Synthetic Libraries

Developing efficient routes to 3-(3-bromophenoxy)benzoic acid remains a priority. Future work could explore:

  • Catalytic C-O Bond Formation: Using palladium or copper catalysts to couple 3-bromophenol with benzoic acid derivatives.

  • Biocatalytic Methods: Enzymatic esterification or oxidation to reduce waste generation .

Targeted Biological Screening

Testing the compound against viral integrases, kinases, or inflammatory mediators could unlock therapeutic applications. Computational modeling, such as 3D-QSAR, may guide structural optimization .

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